N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Description
This compound features a benzothiazole core fused with a dihydro ring, substituted at the 3-position with a prop-2-ynyl group and at the 2-position with a 5-nitrofuran-2-carboxamide moiety. The (2Z)-configuration ensures planar geometry, critical for π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-4-7-19-12-9-10(2)8-11(3)15(12)25-17(19)18-16(21)13-5-6-14(24-13)20(22)23/h1,5-6,8-9H,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIWZXZSLKCQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and an appropriate aldehyde, the benzothiazole ring is formed through a cyclization reaction.
Introduction of the Prop-2-yn-1-yl Group: The benzothiazole intermediate is then reacted with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group.
Formation of the Nitrofuran Moiety: The nitrofuran ring is synthesized separately, often starting from furfural and undergoing nitration.
Coupling Reaction: The benzothiazole and nitrofuran intermediates are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents, electrophiles like alkyl halides in non-polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole or nitrofuran derivatives.
Scientific Research Applications
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : The benzothiazole-dihydro framework provides rigidity, while the nitrofuran carboxamide introduces polar functionality.
- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () :
- (2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine derivatives (): Thiazolo-pyrimidine core with cyano and methylfuran substituents. The cyanobenzylidene group introduces π-conjugation distinct from the nitro-furan system .
Substituent Analysis
- Prop-2-ynyl Group : Present in both the target compound and the chromene derivative (), this group enhances hydrophobicity and may participate in alkyne-based click chemistry .
- 5-Nitrofuran vs. Chromene-3-carboxamide () :
- Carbohydrazide Derivatives () :
Physicochemical Properties
Melting Points and Stability
- Target Compound : Expected melting point >250°C (inferred from analogs in and ).
- N-Methyl-benzodithiazine () : Melts at 271–272°C (decomp.), attributed to strong intermolecular SO₂ interactions .
- Thiazolo-pyrimidine Derivatives (): Melting points range from 213–246°C, influenced by cyano and methylfuran substituents .
Spectral Data
- IR Spectroscopy: Target compound: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1670 cm⁻¹ (carboxamide C=O) . Benzodithiazine (): Peaks at 1345 cm⁻¹ (SO₂) and 1645 cm⁻¹ (C=N) .
- NMR Spectroscopy :
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzothiazole core and a nitrofuran moiety , which are known for their diverse biological activities. The presence of these structural components suggests potential interactions with various biological targets.
Biological Activities
Research indicates that compounds containing benzothiazole structures often exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Benzothiazole derivatives have been shown to possess antimicrobial properties against various pathogens.
- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation and induce apoptosis in cancer cell lines.
- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as neurodegenerative disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that benzothiazole derivatives can inhibit the proliferation of human gastric cancer cells (SGC7901) via MTT assays and flow cytometry techniques .
- Enzyme Inhibition : Research on related compounds indicated effective inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Another study highlighted the antimicrobial efficacy of benzothiazole derivatives against various bacterial strains, indicating a broad spectrum of activity .
Q & A
Q. What are the key synthetic routes for preparing N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Benzothiazole core formation : Cyclization of 2-aminothiophenol derivatives with ketones/aldehydes under acidic conditions .
- Nitrofuran coupling : The carboxamide group is introduced via condensation of 5-nitrofuran-2-carboxylic acid with the benzothiazole intermediate using coupling agents like EDC/HOBt .
- Prop-2-yn-1-yl functionalization : Alkylation or substitution reactions to introduce the propargyl group at the 3-position of the benzothiazole . Key challenges : Ensuring regioselectivity during cyclization and minimizing nitro-group reduction during coupling. Use inert atmospheres (N₂/Ar) and low-temperature conditions to stabilize reactive intermediates .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z/E configuration of the imine bond .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and identifies byproducts from incomplete coupling or oxidation .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., dihydrobenzothiazole conformation) using SHELXL for refinement .
Advanced Research Questions
Q. How can structural ambiguities in the dihydrobenzothiazole moiety be resolved experimentally?
- Single-crystal X-ray diffraction : Use SHELX programs to refine torsional angles and hydrogen-bonding networks. ORTEP-3 can visualize thermal ellipsoids to assess dynamic disorder .
- DFT calculations : Compare experimental bond lengths/angles with optimized geometries (e.g., B3LYP/6-31G*) to validate the Z-configuration of the imine group .
- Variable-temperature NMR : Detects conformational flexibility in the dihydrobenzothiazole ring by observing signal splitting at low temperatures .
Q. What methodologies are recommended to study its potential enzyme inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., bacterial nitroreductases) using spectrophotometric monitoring of cofactor depletion (NADH at 340 nm) .
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes, leveraging the nitrofuran’s electron-deficient π-system for interactions with active-site residues .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .
Q. How can contradictory data in reaction yield optimization be systematically addressed?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize propargylation efficiency .
- In situ monitoring : Use ReactIR to track intermediate formation and identify rate-limiting steps .
- Multivariate analysis : PCA or PLS models correlate reaction conditions with yield/purity, resolving discrepancies from uncontrolled variables (e.g., moisture) .
Q. What computational strategies are effective for predicting its photophysical properties?
- TD-DFT : Calculates UV-Vis absorption spectra by simulating electronic transitions (e.g., nitrofuran → benzothiazole charge transfer) .
- Solvatochromic modeling : Correlates solvent polarity (ET(30) scale) with emission shifts to assess environmental sensitivity .
- Non-covalent interaction (NCI) analysis : Identifies π-stacking or hydrogen-bonding motifs influencing solid-state fluorescence .
Methodological Insights
Q. How do functional groups influence reactivity in downstream derivatization?
- Nitrofuran : Susceptible to nitro-group reduction (e.g., Zn/HCl → amine) or photodegradation; stabilize with light-protective storage .
- Propargyl group : Enables click chemistry (CuAAC) for bioconjugation or polymer grafting. Use CuSO₄/sodium ascorbate in THF:H₂O (3:1) at 25°C .
- Dihydrobenzothiazole : Oxidizes to benzothiazole under mild conditions (e.g., H₂O₂/AcOH), requiring anhydrous conditions during synthesis .
Q. What strategies enhance stability during biological assays?
- Lyophilization : Prepare stock solutions in DMSO and lyophilize to prevent hydrolysis in aqueous buffers .
- Metabolic stabilization : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- Encapsulation : Use PEGylated liposomes to improve serum half-life and reduce non-specific binding .
Future Directions & Challenges
Q. What unresolved questions exist regarding its mechanism of action?
Q. How can synthetic scalability be improved without compromising purity?
- Flow chemistry : Continuous propargylation using microreactors reduces side reactions (e.g., diyne formation) .
- Heterogeneous catalysis : Replace stoichiometric reagents with reusable catalysts (e.g., Pd/C for nitro-group reductions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
